molecular formula C7H3BrN2O2S B13926934 4-Bromo-6-nitrobenzo[d]thiazole

4-Bromo-6-nitrobenzo[d]thiazole

Cat. No.: B13926934
M. Wt: 259.08 g/mol
InChI Key: DAJSPDVMCDPFBE-UHFFFAOYSA-N
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Description

4-Bromo-6-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

The synthesis of 4-Bromo-6-nitrobenzo[d]thiazole typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method includes the reaction of 2-aminobenzenethiol with 4-bromo-2-nitrobenzaldehyde under acidic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

4-Bromo-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include sodium borohydride for reduction and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-6-nitrobenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitrobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the bromine and nitro groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-6-nitrobenzo[d]thiazole include other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    6-Nitrobenzothiazole: Used in the synthesis of various pharmaceuticals.

    4-Bromobenzothiazole: Similar in structure but lacks the nitro group, affecting its reactivity and applications.

Properties

Molecular Formula

C7H3BrN2O2S

Molecular Weight

259.08 g/mol

IUPAC Name

4-bromo-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C7H3BrN2O2S/c8-5-1-4(10(11)12)2-6-7(5)9-3-13-6/h1-3H

InChI Key

DAJSPDVMCDPFBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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